N-tert-butyl-2-methylaniline is an organic compound characterized by its amine functional group and a tert-butyl substituent. Its molecular formula is C₁₁H₁₇N, and it has a molecular weight of approximately 163.2594 g/mol. The structure features a benzene ring with a tert-butyl group and a methyl group attached to the nitrogen atom, which contributes to its unique properties. This compound is also known by other names such as 2-methyl-6-tert-butylaniline and 6-tert-butyl-o-toluidine, indicating its structural variations and isomeric forms .
Research indicates that N-tert-butyl-2-methylaniline exhibits biological activity, particularly in the context of asymmetric synthesis and catalysis. It has been studied for its potential use as a chiral ligand in palladium-catalyzed reactions, contributing to the development of enantiomerically enriched compounds . The compound's ability to form axial chirality at the C(aryl)-N(amine) bond enhances its relevance in drug discovery and organic synthesis.
Several synthetic routes have been developed for N-tert-butyl-2-methylaniline:
N-tert-butyl-2-methylaniline finds applications in various fields:
Studies on N-tert-butyl-2-methylaniline have focused on its interactions with various substrates in catalytic processes. These investigations reveal how the compound's structure influences its reactivity and selectivity in asymmetric synthesis. The interactions with palladium catalysts have been particularly noteworthy, demonstrating significant potential for producing complex organic molecules with high stereoselectivity .
N-tert-butyl-2-methylaniline shares structural similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-methylaniline | Contains a methyl group on nitrogen | Lacks bulky tert-butyl group; more basic |
| N-isopropyl-3-methylaniline | Isopropyl group instead of tert-butyl | Different steric effects influencing reactivity |
| 2-tert-butyl-6-methylaniline | Different position of methyl group | Affects electronic distribution on the aromatic ring |
| N,N-diethyl-2-methylaniline | Two ethyl groups on nitrogen | Increased steric hindrance; different reactivity |
N-tert-butyl-2-methylaniline stands out due to its combination of steric bulk from the tert-butyl group and its ability to act as a chiral ligand, making it unique among similar compounds .